1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is known for its interesting biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis and stereoselective methodologies are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Azabicyclo[3.2.1]octan-3-ol
- 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness
1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of two methyl groups at positions 1 and 5. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-8-3-4-9(2,10-8)6-7(11)5-8/h10H,3-6H2,1-2H3 |
InChI Key |
CSXLPKKLAXMWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(N1)(CC(=O)C2)C |
Origin of Product |
United States |
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